4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness: 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine stands out due to its unique structural features, which contribute to its potent biological activities. Its methoxy group and specific ring structure enhance its binding affinity and selectivity towards molecular targets, making it a promising candidate for further development .
Properties
Molecular Formula |
C18H21N7O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H21N7O/c1-12-7-17(25-15(21-12)3-6-20-25)23-8-13-10-24(11-14(13)9-23)18-19-5-4-16(22-18)26-2/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
KQUOMURLFICCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC |
Origin of Product |
United States |
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